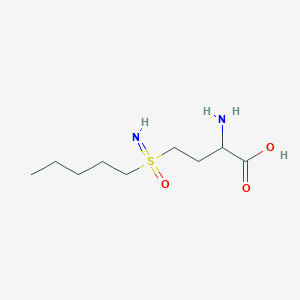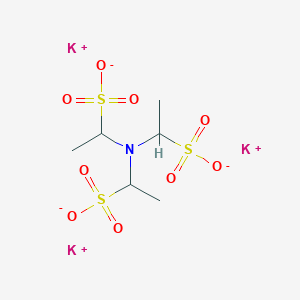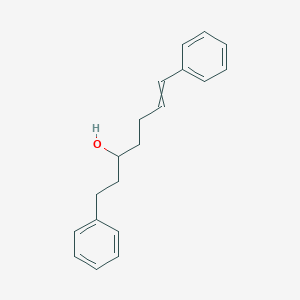
1,7-Diphenylhept-6-EN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diphenylhept-6-EN-3-OL: is a chemical compound with the molecular formula C19H22O . It belongs to the class of diarylheptanoids, which are known for their diverse biological activities. This compound is characterized by the presence of two phenyl groups attached to a heptene chain with a hydroxyl group at the third position .
準備方法
Synthetic Routes and Reaction Conditions
1,7-Diphenylhept-6-EN-3-OL can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to hydrogenation to yield the desired product . The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
1,7-Diphenylhept-6-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid
Major Products Formed
Oxidation: 1,7-Diphenylhept-6-EN-3-one
Reduction: 1,7-Diphenylheptane-3-OL
Substitution: Brominated or nitrated derivatives of this compound
科学的研究の応用
1,7-Diphenylhept-6-EN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its phytoestrogenic activity, which may have implications in hormone replacement therapy and cancer treatment.
作用機序
The mechanism of action of 1,7-Diphenylhept-6-EN-3-OL involves its interaction with various molecular targets and pathways. It is known to exhibit phytoestrogenic activity by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
1,7-Diphenylhept-6-EN-3-OL can be compared with other diarylheptanoids such as:
1,7-Diphenylhept-6-EN-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,7-Diphenylhepta-4,6-dien-3-OL: Contains an additional double bond in the heptene chain.
1,7-Diphenylheptane-3-OL: Lacks the double bond in the heptene chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
87095-76-9 |
|---|---|
分子式 |
C19H22O |
分子量 |
266.4 g/mol |
IUPAC名 |
1,7-diphenylhept-6-en-3-ol |
InChI |
InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H,8,14-16H2 |
InChIキー |
DPRCKWANIKZGTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(CCC=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)

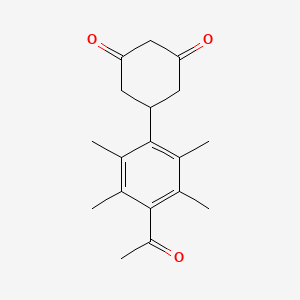
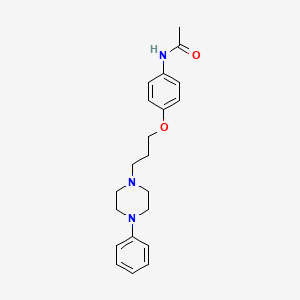
silane](/img/structure/B14404333.png)
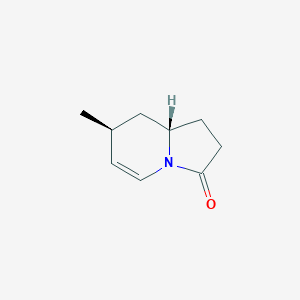
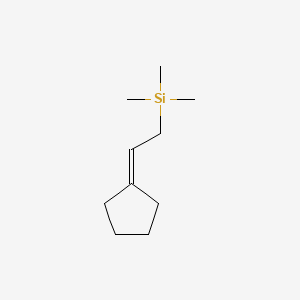

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)

